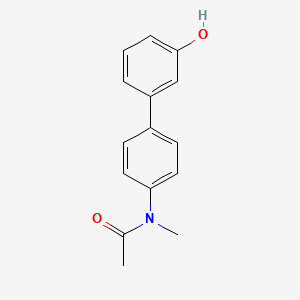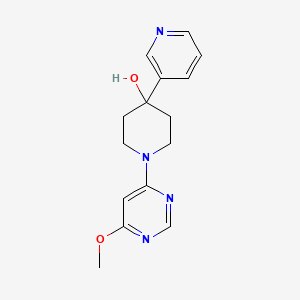![molecular formula C16H14ClNO4 B4253854 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4253854.png)
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid
描述
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid, also known as CP-94,253, is a synthetic compound that belongs to the class of pyrrolidine carboxylic acids. It has been extensively studied for its potential use in scientific research due to its unique chemical structure and biological properties.
作用机制
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that is primarily found in the brain. By blocking the dopamine D4 receptor, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid reduces the activity of dopamine in the brain, which has been associated with various neurological disorders. The exact mechanism of action of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid is still being studied, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce locomotor activity, increase prolactin secretion, and decrease dopamine release in the brain. 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D4 receptor, which allows for more precise targeting of this receptor in animal models. 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid has also been shown to have a long half-life, which allows for sustained effects in animal models. However, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid has some limitations for use in lab experiments. It has poor water solubility, which can make it difficult to administer in animal models. 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid also has some potential off-target effects, which can complicate interpretation of results.
未来方向
There are several future directions for the study of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid. One potential direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the development of more water-soluble analogs of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid to improve administration in animal models. 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid could also be studied in combination with other drugs to investigate potential synergistic effects. Finally, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid could be studied in clinical trials to investigate its potential therapeutic use in neurological disorders such as schizophrenia, Parkinson's disease, and ADHD.
Conclusion:
In conclusion, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential use in scientific research. It acts as a selective antagonist of the dopamine D4 receptor and has been shown to have various biochemical and physiological effects in animal models. 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid, including optimization of the synthesis method, development of more water-soluble analogs, and investigation of its potential therapeutic use in neurological disorders.
科学研究应用
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-4-2-1-3-12(13)14-6-5-11(22-14)9-18-8-10(16(20)21)7-15(18)19/h1-6,10H,7-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVQMIWVHYETMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(4-chlorobenzyl)-1-{[(2-chloro-6-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4253773.png)
![1-[(2-sec-butylphenoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B4253777.png)
![N-benzyl-N-methyl-3-{1-[(4-oxo-4H-chromen-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4253785.png)
![4-(2-chloro-6-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253789.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4253797.png)
![2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol](/img/structure/B4253817.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4253826.png)


![5-(1H-indol-1-ylmethyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4253841.png)

![4-benzyl-1-{3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4253848.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B4253859.png)
![5-(acetylamino)-2-chloro-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}benzamide](/img/structure/B4253860.png)